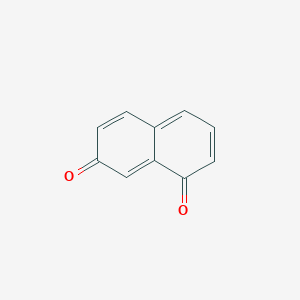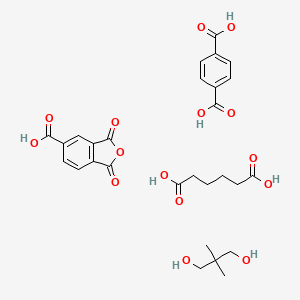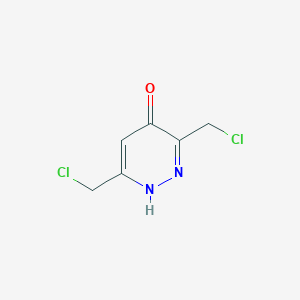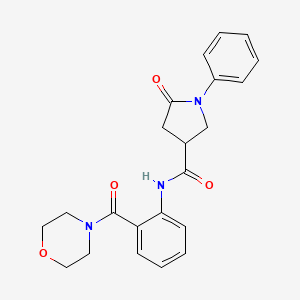
N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often include the use of strong bases and high temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine and nitric acid are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted phenyl compounds .
Applications De Recherche Scientifique
N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl derivatives: Compounds such as phenylalanine and phenylhydrazine share structural similarities with N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide
Morpholine derivatives: Compounds like morpholine and its substituted derivatives have similar chemical properties
Uniqueness
This compound is unique due to its combination of a morpholine ring, a phenyl group, and a pyrrolidine ring, which imparts specific chemical and biological properties not found in simpler compounds .
Propriétés
Numéro CAS |
39630-05-2 |
|---|---|
Formule moléculaire |
C22H23N3O4 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
N-[2-(morpholine-4-carbonyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c26-20-14-16(15-25(20)17-6-2-1-3-7-17)21(27)23-19-9-5-4-8-18(19)22(28)24-10-12-29-13-11-24/h1-9,16H,10-15H2,(H,23,27) |
Clé InChI |
LZPHBGBEMJVLKY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


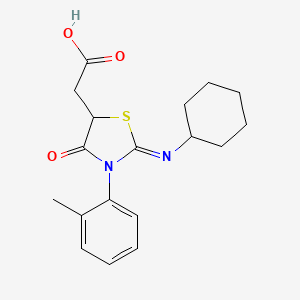
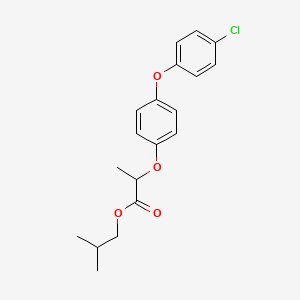
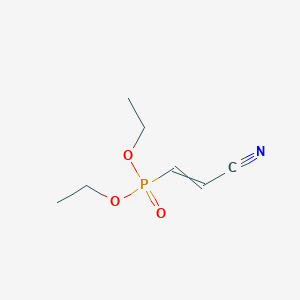
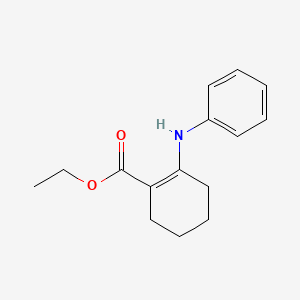
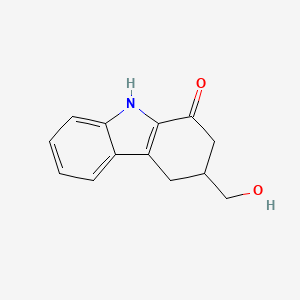
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
